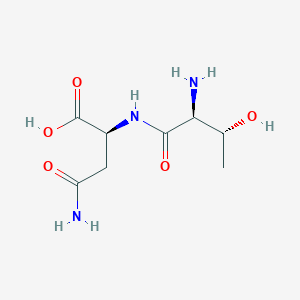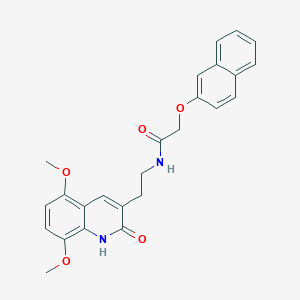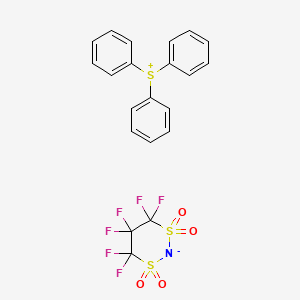
Pyrrolidin-2-one, N-crotonoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-2-one, N-crotonoyl-, also known as N-crotonoyl-2-pyrrolidinone, is a five-membered lactam with a crotonoyl group attached to the nitrogen atom. This compound is a derivative of pyrrolidin-2-one, which is a common structural motif found in various natural products and synthetic compounds. Pyrrolidin-2-one derivatives are known for their potent biological activities and diverse functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-2-one, N-crotonoyl-, can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed .
Industrial Production Methods: In industrial settings, the production of pyrrolidin-2-one, N-crotonoyl-, often involves the use of specific oxidants and additives to achieve selective synthesis. The process may include the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidin-2-one, N-crotonoyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the crotonoyl group and the lactam ring.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidin-2-one, N-crotonoyl-, include oxidants such as copper (II) catalysts and dehydrogenation agents. The reaction conditions often involve mild temperatures and specific additives to promote selectivity .
Major Products Formed: The major products formed from the reactions of pyrrolidin-2-one, N-crotonoyl-, include pyrrolidine-2-carbaldehyde, carboxylic acids, and various substituted pyrroles. The selectivity of the products can be tuned by using specific oxidants and additives .
Wissenschaftliche Forschungsanwendungen
Pyrrolidin-2-one, N-crotonoyl-, has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity. In biology and medicine, pyrrolidin-2-one derivatives are known for their potent biological activities, including antimicrobial, antiviral, and anticancer properties . In the industry, these compounds are used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Wirkmechanismus
The mechanism of action of pyrrolidin-2-one, N-crotonoyl-, involves its interaction with specific molecular targets and pathways. The crotonoyl group and the lactam ring play crucial roles in its biological activity. The compound may exert its effects through the inhibition of specific enzymes or the modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to pyrrolidin-2-one, N-crotonoyl-, include other pyrrolidin-2-one derivatives such as pyrrolidine-2,5-diones and prolinol. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities .
Uniqueness: Pyrrolidin-2-one, N-crotonoyl-, is unique due to the presence of the crotonoyl group, which imparts distinct reactivity and biological properties. This compound’s ability to undergo selective synthesis and its diverse applications in various fields make it a valuable chemical entity .
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-[(E)-but-2-enoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-2-4-7(10)9-6-3-5-8(9)11/h2,4H,3,5-6H2,1H3/b4-2+ |
InChI-Schlüssel |
ZBLRJVRJDXVOLZ-DUXPYHPUSA-N |
Isomerische SMILES |
C/C=C/C(=O)N1CCCC1=O |
Kanonische SMILES |
CC=CC(=O)N1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


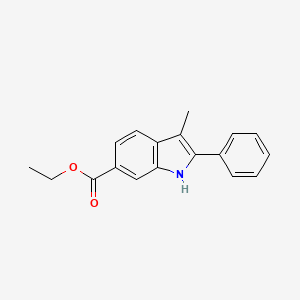
![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)

![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
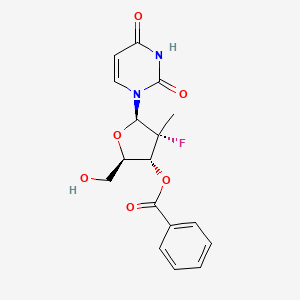

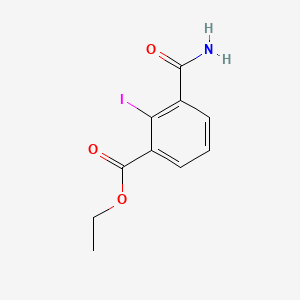
![5-oxo-8-(piperidin-1-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14123063.png)


